molecular formula C66H126N2O19P2 B066583 Eritoran CAS No. 185955-34-4

Eritoran

Cat. No.: B066583
CAS No.: 185955-34-4
M. Wt: 1313.7 g/mol
InChI Key: BPSMYQFMCXXNPC-MFCPCZTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eritoran (E5564) is a synthetic Toll-like Receptor 4 (TLR4) antagonist derived from the lipid A structure of non-pathogenic lipopolysaccharide (LPS) of Rhodobacter sphaeroides . Structurally, it consists of a glucosamine disaccharide with two phosphate groups (at C1 and C4′ positions) and four lipophilic chains, including unsaturated acyl chains that enhance binding to the hydrophobic pocket of myeloid differentiation factor 2 (MD-2) . This compound competitively inhibits TLR4/MD-2 dimerization, blocking downstream pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing cytokine storms and inflammation .

Clinically, this compound has been investigated for sepsis, acute respiratory distress syndrome (ARDS), influenza, and cancer. While phase III trials in sepsis failed to show mortality benefit , it demonstrated efficacy in preclinical models of liver ischemia-reperfusion injury, cholesteatoma, and tumor microenvironments by suppressing S100A8-mediated TLR4 activation and enhancing CD8+ T-cell infiltration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eritoran is synthesized through a multi-step process involving the assembly of its complex lipid structureThe reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Eritoran primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and phosphate groups. It can also participate in esterification and amidation reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ester and amide derivatives of this compound, which can be further modified for specific applications .

Mechanism of Action

Eritoran exerts its effects by inhibiting Toll-like receptor 4 (TLR4). TLR4 is part of the innate immune system and plays a crucial role in recognizing pathogens and triggering inflammatory responses. This compound binds to TLR4 and prevents its activation by lipopolysaccharide, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

LPS-RS (Lipopolysaccharide from Rhodobacter sphaeroides)

  • Structure : Shares structural homology with Eritoran, as this compound is synthesized from LPS-RS lipid A. Both have five hydrocarbon chains, but this compound combines two LPS-RS chains into one, retains two similar chains, and has one identical chain .
  • Mechanism : Both bind MD-2 and inhibit TLR4 dimerization. However, this compound’s synthetic modifications enhance stability and specificity .
  • Applications : LPS-RS is used experimentally, while this compound has advanced to clinical trials .

Lipid IVa

  • Structure : A tetra-acylated LPS precursor. Unlike this compound, it lacks phosphate groups and has shorter acyl chains .
  • Mechanism : Acts as a TLR4 antagonist in humans but as an agonist in rodents, limiting its therapeutic utility. This compound’s consistent antagonism across species makes it preferable .
  • Binding : Both adopt similar conformations in MD-2, but this compound’s additional phosphate groups improve MD-2 affinity .

FP7 and Succinate-Based Mimetics (FP13–FP17)

  • Structure : FP7 is a lipid A mimetic with succinate moieties replacing phosphates. FP13–FP17 maintain carboxylate spacing (8–15 Å) akin to this compound’s phosphate distance .
  • Mechanism : FP7 binds MD-2 directly but with lower affinity than this compound. This compound’s unsaturated chains enhance hydrophobic interactions, providing superior inhibition .

Pharmacological and Clinical Comparisons

Compound Structure MD-2 Binding Clinical Stage Key Findings
This compound Glucosamine disaccharide, 4 chains, phosphates High affinity Phase III (sepsis) Reduces tumor vasculature, CD8+ T-cell infiltration ; safe in humans .
LPS-RS Natural lipid A Moderate affinity Preclinical Used in cholesteatoma models; less stable than this compound .
Lipid IVa Tetra-acylated precursor Moderate affinity Preclinical Species-specific activity limits therapeutic use .
FP7 Succinate-based lipid A mimetic Moderate affinity Preclinical Lacks unsaturated chains; weaker TLR4 inhibition .
Peptide3A5 Multivalent S100A8 inhibitory peptide N/A Preclinical Mimics this compound’s anti-tumor mechanism but with peptide-based limitations .

Mechanistic Differentiation

  • CD14 Dependency : this compound’s protection in influenza requires CD14 for MD-2 binding, unlike lipid IVa or LPS-RS .
  • Downstream Effects : this compound suppresses IL-8, TNF-α, and IL-1β in endothelial cells , while Sulforaphane (a downstream TLR4 inhibitor) only targets NF-κB .

Biological Activity

Eritoran, also known as this compound tetrasodium (E5564), is a synthetic lipid A antagonist primarily developed for the treatment of sepsis and other inflammatory conditions. It functions by inhibiting the interaction between lipopolysaccharide (LPS) and the TLR4-MD2 receptor complex, thereby blocking the inflammatory cascade typically triggered by gram-negative bacterial infections. This article explores the biological activity of this compound, its mechanisms of action, clinical findings, and potential therapeutic applications.

This compound acts as a competitive antagonist of the TLR4-MD2 complex. By binding to MD2, it prevents LPS from initiating an inflammatory response without exhibiting significant intrinsic agonistic effects. This inhibition disrupts key signaling pathways, including:

  • NF-κB Activation : this compound effectively blocks NF-κB activation, a critical transcription factor involved in inflammation.
  • Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models .

Preclinical Studies

In animal models, this compound has shown promise in reducing mortality associated with sepsis. For instance, studies demonstrated that this compound treatment conferred significant survival benefits in models of bacterial sepsis and endotoxemia. The compound was found to mitigate organ dysfunction and inflammatory responses induced by LPS .

Table 1: Summary of Preclinical Findings on this compound

Study TypeModelKey Findings
In vitroHuman monocytesInhibition of TNF-α and IL-6 production
In vivoMouse sepsis modelIncreased survival rates and reduced organ damage
In vivoInfluenza infectionProtection against lethality and reduced lung pathology

Clinical Trials

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety in patients with severe sepsis.

Phase III Trial Overview

  • Design : Multinational, randomized, double-blind, placebo-controlled trial.
  • Participants : 1961 patients with severe sepsis.
  • Intervention : Patients received either this compound (105 mg total) or placebo over six days.
  • Primary Endpoint : 28-day all-cause mortality.

Despite initial hopes, the Phase III trial results indicated no significant reduction in 28-day mortality rates between the this compound group (28.1%) and placebo group (26.9%) (P = .59) . Furthermore, there were no notable differences in secondary endpoints regarding long-term mortality or adverse events between groups.

Table 2: Phase III Trial Results

Outcome MeasureThis compound Group (%)Placebo Group (%)P-value
28-day mortality28.126.90.59
1-year mortality44.143.30.79
Secondary infectionsSimilar ratesSimilar ratesN/A

Case Studies and Observational Data

Some observational studies suggested that this compound might provide benefits in specific subpopulations at high risk for death due to severe sepsis; however, these findings were not statistically significant across broader patient groups . A notable trend was observed where patients treated with this compound had lower mortality rates compared to those receiving placebo in certain high-risk categories.

Potential Applications Beyond Sepsis

Research is ongoing into the use of this compound for various other conditions characterized by TLR4-mediated inflammation. These include:

  • Chronic LPS-mediated airway diseases
  • Liver diseases
  • Ischemia-reperfusion injuries
  • Corneal inflammation associated with contact lenses .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Eritoran inhibits TLR4/MD-2 signaling, and how has this been validated experimentally?

this compound binds to the hydrophobic pocket of MD-2, competitively blocking LPS (Lipid A) from activating TLR4 dimerization and downstream pro-inflammatory pathways. This mechanism was confirmed via X-ray crystallography (PDB ID 2Z65) and functional assays showing dose-dependent suppression of cytokines (e.g., TNF-α, IL-6) in LPS-stimulated human monocytes . Key validation steps include:

  • In vitro : Measuring LPS-induced cytokine suppression in human blood samples .
  • Structural studies : Molecular docking and crystallographic analysis of this compound-MD-2 interactions .

Q. Which preclinical models have demonstrated this compound’s efficacy, and what standardized protocols were used?

  • Sepsis models : Intravenous LPS challenge in rodents, with endpoints like cytokine levels and survival rates .
  • Influenza models : Mice infected with PR8 (H1N1) or A/California/07/2009 strains, treated with this compound (200 µg/mouse/day) starting 2–6 days post-infection. Survival, lung pathology, and clinical scores were assessed .
  • Experimental design : Consistent dosing (e.g., 5-day intravenous regimen) and blinding to reduce bias .

Q. How do in vitro studies characterize this compound’s dose-response relationship in modulating inflammation?

this compound exhibits dose-dependent inhibition of cytokine production (e.g., IL-6, TNF-α) in LPS-stimulated human monocytes, with IC₅₀ values as low as 0.03 ng/mL. Studies use:

  • Dose ranges : 0.03–10 ng/mL .
  • Controls : Placebo and LPS-only groups to establish baseline inflammation .

Advanced Research Questions

Q. How can conflicting outcomes between Phase II and III sepsis trials inform future clinical trial design?

  • Phase II : A 293-patient trial reported a 6.4% mortality reduction with high-dose this compound (105 mg/6 days), though underpowered for significance (p=0.34) .
  • Phase III (ACCESS) : No mortality benefit (28.1% vs. 26.9% placebo; p=0.60) in 1,961 patients, attributed to heterogeneous sepsis etiologies and delayed treatment initiation .
  • Methodological adjustments :

  • Patient stratification : Focus on gram-negative infections or high APACHE II scores (>24), where subgroup trends favored this compound .
  • Endpoint refinement : Composite endpoints (e.g., organ failure scores) instead of 28-day mortality alone .

Q. What computational approaches elucidate this compound’s binding dynamics to MD-2, and how can this guide analog development?

  • Molecular docking : Using Chimera software, this compound was shown to occupy >90% of MD-2’s hydrophobic pocket, with key interactions at residues R90 and K128 .
  • Implications : Modifying this compound’s phosphate groups could enhance binding affinity or pharmacokinetics .

Q. Why did this compound show efficacy in influenza models but fail in sepsis trials, and how can this paradox be resolved?

  • Mechanistic divergence : In sepsis, systemic TLR4 activation occurs early, whereas in influenza, lung-specific TLR4-driven inflammation peaks later. This compound’s delayed administration (up to 6 days post-infection) was effective in mice, aligning with late-stage immunopathology .
  • Translational challenges : Sepsis trials administered this compound too late (median ~24 hours post-diagnosis), missing the critical window for TLR4 blockade .

Q. What methodological limitations in this compound’s pharmacokinetic (PK) studies hinder its repurposing for non-sepsis conditions?

  • Species variability : Mice show higher this compound bioavailability in lung tissue than humans, complicating dose extrapolation .
  • PK/PD modeling gaps : Limited data on this compound’s tissue penetration and half-life in human inflammatory foci .

Q. Methodological Guidelines

Q. How should researchers design experiments to evaluate this compound’s efficacy in novel inflammatory diseases?

  • Step 1 : Validate TLR4/MD-2 involvement via knockout models or neutralizing antibodies .
  • Step 2 : Optimize dosing windows based on disease-specific inflammatory timelines (e.g., post-viral cytokine storms) .
  • Step 3 : Use translational endpoints like histopathology (e.g., lung injury scores) and cytokine multiplex assays .

Q. What statistical considerations are critical when analyzing this compound’s subgroup effects in clinical trials?

  • Pre-specified subgroups : Avoid data dredging by defining subgroups (e.g., APACHE II >24) a priori .
  • Multiplicity adjustments : Apply Bonferroni or false-discovery-rate corrections to mitigate Type I errors .

Q. How can researchers address discrepancies between this compound’s ex vivo and in vivo anti-inflammatory effects?

  • Ex vivo-in vivo correlation : Use LPS challenge models in humanized mice to bridge findings .
  • Biomarker validation : Pair cytokine levels with functional assays (e.g., neutrophil activation) to confirm relevance .

Properties

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSMYQFMCXXNPC-MFCPCZTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H126N2O19P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873217
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eritoran is a toll-like receptor 4 inhibitor.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

185955-34-4
Record name Eritoran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185955-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eritoran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eritoran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eritoran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERITORAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran
2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran
2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran
2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran
2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran
2-[(4-Methoxypyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Eritoran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.